molecular formula C15H16N4OS B2612169 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866142-71-4

5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2612169
CAS No.: 866142-71-4
M. Wt: 300.38
InChI Key: PFHALZMAJQIQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical reagent designed for pharmacological and medicinal chemistry research. This compound belongs to the triazolo[1,5-a]pyrimidine class, which is structurally similar to purine bases, allowing it to interact with various enzymatic targets and biological systems . Its core structure is characterized by a fused bicyclic system with methyl groups at the 5 and 7 positions and a phenoxyethylsulfanyl side chain at the 2-position, which contributes to its physicochemical properties and binding affinity. Researchers are exploring its potential as a key scaffold for the development of novel therapeutic agents. Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant pharmacological activities in scientific studies, particularly as potent and selective antagonists for the adenosine A2A receptor . This mechanism is a validated target for neurological disorders, and such compounds have shown efficacy in preclinical models, such as reversing haloperidol-induced catalepsy, indicating potential for Parkinson's disease research . Furthermore, the structural similarity of this core scaffold to purines makes it an excellent candidate for antiparasitic drug discovery. Metal complexes derived from related 1,2,4-triazolo[1,5-a]pyrimidine ligands have exhibited promising in vitro efficacy against neglected tropical diseases like Leishmaniasis and Chagas disease, showing higher efficacy than some reference drugs . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, refer to the Safety Data Sheet (SDS) before use, and investigate its specific applicability to their experimental systems.

Properties

IUPAC Name

5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-15(18-19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHALZMAJQIQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321701
Record name 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866142-71-4
Record name 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by cyclization reactions involving the triazole intermediate and suitable aldehydes or ketones.

    Introduction of Functional Groups: The phenoxyethyl sulfanyl group is introduced through nucleophilic substitution reactions, where the triazolopyrimidine intermediate reacts with phenoxyethyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antitumor agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1: A study demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibited potent anticancer activity by inhibiting cell proliferation and inducing apoptosis in K562 and MCF-7 cell lines .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, making it a candidate for drug design targeting enzyme inhibition.

  • Case Study 2: Research on related compounds has shown that they can inhibit key enzymes involved in cancer progression and inflammation. This suggests that 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine may also possess similar inhibitory properties .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Compounds within the same chemical family have been reported to exhibit lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Case Study 3: A synthesis of pyrazolo[3,4-d]pyrimidine derivatives showed promising anti-inflammatory effects with reduced toxicity profiles compared to Diclofenac® . This indicates potential therapeutic applications for managing inflammatory conditions.

Material Science Applications

The unique photophysical properties of triazolo-pyrimidines have garnered interest in material science. These compounds can be utilized in the development of new materials with specific optical characteristics.

Photophysical Properties

Research has indicated that triazolo-pyrimidine derivatives possess significant photophysical properties, making them suitable for applications in organic electronics and photonic devices.

  • Case Study 4: Investigations into the synthesis and functionalization of these compounds have revealed their potential for use in organic light-emitting diodes (OLEDs) due to their ability to emit light efficiently under certain conditions .

Summary of Findings

The applications of this compound span across medicinal chemistry and material science. Its potential as an antitumor agent, enzyme inhibitor, and anti-inflammatory compound highlights its versatility in drug development. Furthermore, its promising photophysical properties open avenues for innovative material applications.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Table 1: Herbicidal Activity of Selected Triazolopyrimidine Derivatives

Compound Substituents (Position 2) Key Bioactivity (IC₅₀ or Inhibition Rate) Reference
8b Sulfonamide with trifluoromethyl 95% inhibition at 100 ppm
B series (e.g., 5,7-dimethyl-2-p-bromobenzylthio) Benzylthio with bromine 100% inhibition at 10⁻⁴ mol/L
Target compound (2-Phenoxyethyl)sulfanyl Data not reported

Anticancer and Antiproliferative Derivatives

Compounds like H12 ([1,2,4]triazolo[1,5-a]pyrimidine-indole hybrid) exhibit potent antiproliferative activity against cancer cells (IC₅₀ = 9.47 µM for MGC-803 cells) by suppressing the ERK signaling pathway . While the target compound lacks an indole moiety, its (2-phenoxyethyl)sulfanyl group could modulate interactions with kinases or tubulin, similar to other sulfur-containing derivatives. For example, compound 2 (tubulin inhibitor) with a benzothiophene substituent showed IC₅₀ = 0.53 µM against HCT-116 cells .

Energetic Materials

Nitro-substituted triazolopyrimidines, such as 5,7-dimethyl-2-nitro-[1,2,4]triazolo[1,5-a]pyrimidine (Group C) , are studied as high-energy-density materials (HEDMs). Computational studies predict their heats of formation (HOF) to range from 180–220 kJ/mol, with detonation velocities (~8.5 km/s) comparable to RDX . The target compound’s sulfur and oxygen atoms may lower HOF compared to nitro derivatives but improve thermal stability.

Table 2: Energetic Properties of Triazolopyrimidine Derivatives

Compound (Group) Substituents HOF (kJ/mol) Detonation Velocity (km/s)
Group A (2-nitro, CF₃) Nitro, trifluoromethyl 250 9.1
Group C (2-nitro, CH₃) Nitro, methyl 190 8.5
Target compound (2-Phenoxyethyl)sulfanyl Not calculated Not tested

Vasodilator Activity

Sulfur-containing analogs like 5,7-dimethyl-2-p-bromobenzylthio-[1,2,4]triazolo[1,5-a]pyrimidine showed 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ mol/L, attributed to the bulky hydrophobic p-bromo group enhancing receptor binding . The (2-phenoxyethyl)sulfanyl group in the target compound combines hydrophobicity (phenoxy) and flexibility (ethyl chain), which may optimize vasodilator activity compared to rigid benzylthio derivatives.

Biological Activity

5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine family. This compound's unique structure combines a triazole ring with a pyrimidine base and features specific substituents that may significantly influence its biological activity. Research has shown that triazolopyrimidine derivatives often exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.

Structural Characteristics

The molecular structure of this compound includes:

  • Dimethyl groups at positions 5 and 7.
  • A phenoxyethyl sulfide moiety at position 2.

This configuration is believed to enhance the compound's interaction with biological targets, potentially leading to various therapeutic applications.

Anticancer Activity

Research indicates that compounds within the triazolopyrimidine class can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Studies have suggested that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
  • Case Studies : A related compound demonstrated potent anticancer effects in vitro against lung and breast cancer cell lines, indicating potential for similar efficacy in this compound .

Antimicrobial and Antifungal Activity

The compound's structural features suggest potential antimicrobial properties:

  • Fungicidal Activity : Preliminary bioassays have shown promising fungicidal activity against pathogens like Rhizoctonia solani, indicating its utility in agricultural applications .
  • Antibacterial Properties : Similar derivatives have been reported to possess antibacterial effects against various strains of bacteria .

Anticonvulsant Activity

Triazolopyrimidine derivatives have also been explored for their anticonvulsant properties:

  • Research Findings : Some studies have indicated that related compounds exhibit significant anticonvulsant activities in animal models. For example, derivatives have been tested using the Maximal Electroshock (MES) test to evaluate their efficacy compared to standard anticonvulsants like carbamazepine .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the following:

Compound NameStructural FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineLacks phenoxyethyl groupAnticancer
7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidineDifferent alkyl substitutionAntimicrobial
6-(Phenylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidineContains phenylsulfanyl instead of phenoxyethylAntiviral

The unique combination of substituents in this compound enhances its solubility and bioavailability while providing distinct biological activity profiles compared to other similar compounds.

Q & A

Basic: What are the standard synthetic protocols for 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine?

Answer:
The synthesis typically involves multi-step reactions starting with 5-amino-1,2,4-triazole derivatives. A common approach includes:

  • Condensation Reactions : Reacting 3-amino-1,2,4-triazole with aldehydes and ethyl 3-oxohexanoate under fusion conditions, followed by catalytic dimethylformamide (DMF) to form the triazolo[1,5-a]pyrimidine core .
  • Sulfanyl Group Introduction : Post-core formation, the sulfanyl moiety is introduced via nucleophilic substitution. For example, reacting the core with 2-phenoxyethyl thiol in ethanol at 60°C for 3 hours .
  • Solvent Optimization : Ethanol/water mixtures (1:1 v/v) are preferred for safety, as alternatives like molten-state TMDP (tetramethylenediamine piperazine) pose toxicity risks .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns methyl (δ 2.1–2.5 ppm) and sulfanyl (δ 3.8–4.2 ppm) groups. Aromatic protons appear at δ 6.8–7.5 ppm .
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 355) .
  • Crystallography :
    • X-ray Diffraction : Resolves bond lengths (e.g., C–S bond: 1.78–1.82 Å) and dihedral angles (e.g., triazole-pyrimidine plane: 5.2°) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

  • Catalyst Selection : Use 3-picoline or 3,5-lutidine as bases to enhance sulfonamide coupling efficiency (yield increases from 65% to 82%) .
  • Temperature Control : Maintain 60°C during sulfanyl group introduction to minimize side products .
  • Chromatography : Gradient elution (EtOAC/light petroleum, 2:8 to 3:7) effectively isolates the target compound from byproducts .
  • Solvent Safety : Avoid TMDP due to toxicity; ethanol/water mixtures reduce hazardous waste .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed cell lines, incubation times) to resolve variability in cytotoxicity reports .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Assay Controls : Include positive controls (e.g., doxorubicin for antitumor assays) to calibrate activity thresholds .

Advanced: How do computational methods aid in understanding the compound’s interactions?

Answer:

  • DFT/TDDFT Studies : Predict electronic properties (e.g., HOMO-LUMO gap: 3.8 eV) and fluorescence behavior, guiding sensor design .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with Asp86 and Lys90) .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic profiles (e.g., logP: 2.9, suggesting moderate blood-brain barrier penetration) .

Advanced: How do substituents influence the compound’s pharmacological activity?

Answer:

  • Methyl Groups : 5,7-dimethyl substitution enhances lipophilicity, improving membrane permeability (logP increases by 0.5 units) .
  • Sulfanyl Linkers : The (2-phenoxyethyl)sulfanyl group increases metabolic stability compared to shorter alkyl chains (t₁/₂: 6.2 vs. 3.8 hours in liver microsomes) .
  • Triazole Core : Modifications here alter kinase inhibition selectivity. For example, replacing triazole with pyrazole reduces IC₅₀ against EGFR by 40% .

Advanced: What are the best practices for handling contradictory crystallographic data?

Answer:

  • Multi-Method Validation : Cross-validate X-ray data with powder diffraction and solid-state NMR to confirm lattice parameters .
  • Thermal Analysis : Use DSC (differential scanning calorimetry) to detect polymorphic transitions (e.g., endothermic peaks at 180°C) .
  • Data Deposition : Submit structures to repositories like the Cambridge Structural Database (CSD) for peer validation .

Advanced: How can researchers design derivatives for targeted biological applications?

Answer:

  • SAR-Driven Design : Prioritize substituents at C2 and C7 positions for kinase inhibition. For example, fluorobenzyl groups at C7 improve selectivity for CDK2 .
  • Click Chemistry : Introduce azide-alkyne cycloadditions to append functional groups (e.g., biotin for target identification) .
  • Prodrug Strategies : Mask polar groups (e.g., esterify carboxylates) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.